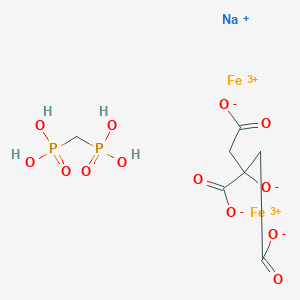

Sodium;iron(3+);2-oxidopropane-1,2,3-tricarboxylate;phosphonomethylphosphonic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ピロリン酸鉄(III)クエン酸塩は、主に鉄置換剤として使用される可溶性鉄化合物です。特に、血液透析を受けている患者のヘモグロビン値維持に重要な役割を果たしています。 この化合物は、鉄(III)イオンがピロリン酸とクエン酸によって強く錯形成された複合鉄塩であり、水に対する溶解度が高く、医薬品用途に適しています .

2. 製法

合成経路と反応条件: ピロリン酸鉄(III)クエン酸塩は、硫酸鉄(III)とクエン酸二ナトリウム、ピロリン酸四ナトリウムを反応させることで合成できます。この反応は、通常、硫酸鉄(III)を水に溶解し、クエン酸二ナトリウムとピロリン酸四ナトリウムを含む溶液を滴下して行われます。 溶液のpHは、約6.31に維持されます .

工業的製造方法: 工業的な設定では、クエン酸鉄(III)ピロリン酸を注射用水に溶解し、pHを4.0〜5.5に調整し、40℃〜60℃で撹拌するプロセスが含まれます。 その後、溶液は脱炭酸処理、ろ過、滅菌、包装されます .

準備方法

Synthetic Routes and Reaction Conditions: Ferric pyrophosphate citrate can be synthesized by reacting ferric sulfate with disodium citrate and tetrasodium pyrophosphate. The reaction typically involves dissolving ferric sulfate in water, followed by the dropwise addition of a solution containing disodium citrate and tetrasodium pyrophosphate. The pH of the solution is maintained around 6.31 .

Industrial Production Methods: In industrial settings, the preparation involves dissolving citric acid ferric pyrophosphate in injection water, adjusting the pH to 4.0-5.5, and stirring at a temperature of 40°C-60°C. The solution is then decarbonized, filtered, sterilized, and packaged .

化学反応の分析

反応の種類: ピロリン酸鉄(III)クエン酸塩は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

酸化反応: 一般的に、過酸化水素などの酸化剤が関与します。

錯形成反応: クエン酸二ナトリウム、ピロリン酸四ナトリウムなどの試薬が、制御されたpH条件下で使用されます。

主な生成物:

酸化: フリーラジカルと酸化された脂質。

錯形成: 安定なピロリン酸鉄(III)クエン酸塩錯体。

科学的研究の応用

ピロリン酸鉄(III)クエン酸塩は、科学研究において幅広い用途があります。

化学: 鉄錯体を含むさまざまな化学反応や研究において試薬として使用されます。

生物学: 生物系における鉄代謝と輸送における役割について研究されています.

作用機序

ピロリン酸鉄(III)クエン酸塩は、血漿中の鉄結合タンパク質であるトランスフェリンに直接鉄を供給することによって効果を発揮します。 この化合物は、トランスフェリンと錯体を形成し、ヘモグロビンに組み込まれる赤血球前駆細胞への効率的な鉄輸送を可能にします . このメカニズムにより、遊離鉄による酸化ストレスや炎症のリスクを軽減します .

類似化合物:

ピロリン酸鉄(III): 同様の用途を持つ別の鉄置換剤ですが、溶解度とバイオアベイラビリティの特性が異なります.

クエン酸鉄(III): 同様の目的で使用されますが、化学構造と薬物動態が異なります.

独自性: ピロリン酸鉄(III)クエン酸塩は、高い水溶解性、非コロイド性、マクロファージ処理なしにトランスフェリンに直接鉄を移動できるという独自性を持ちます。 これにより、他の静脈内鉄製剤と比較して、アナフィラキシーや酸化ストレスのリスクが軽減されます .

類似化合物との比較

Ferric Pyrophosphate: Another iron replacement product with similar applications but different solubility and bioavailability properties.

Ferric Citrate: Used for similar purposes but has a different chemical structure and pharmacokinetics.

Uniqueness: Ferric pyrophosphate citrate is unique due to its high water solubility, non-colloidal nature, and ability to directly transfer iron to transferrin without the need for macrophage processing. This reduces the risk of anaphylaxis and oxidative stress compared to other intravenous iron formulations .

特性

Key on ui mechanism of action |

The usage of ferric pyrophosphate is based on the strong complex formation between these two species. Besides, the capacity of pyrophosphate to trigger iron removal from transferrin, enhance iron transfer from transferrin to ferritin and promote iron exchange between transferrin molecules. These properties make it a very suitable compound for parenteral administration, iron delivery into circulation and incorporation into hemoglobin. |

|---|---|

CAS番号 |

1332-96-3 |

分子式 |

C18H24Fe4O42P6 |

分子量 |

1321.6 g/mol |

IUPAC名 |

hydron;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+);phosphonato phosphate |

InChI |

InChI=1S/3C6H8O7.4Fe.3H4O7P2/c3*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;3*1-8(2,3)7-9(4,5)6/h3*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;3*(H2,1,2,3)(H2,4,5,6)/q;;;4*+3;;;/p-12 |

InChIキー |

SXAWSYZURCZSDX-UHFFFAOYSA-B |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].C(P(=O)(O)O)P(=O)(O)O.[Na+].[Fe+3].[Fe+3] |

正規SMILES |

[H+].[H+].[H+].[H+].[H+].[H+].[H+].[H+].[H+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[Fe+3].[Fe+3].[Fe+3].[Fe+3] |

沸点 |

309.6ºC at 760 mmHg |

溶解性 |

Soluble |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Methylbenzo[b]thiophen-2-yl)acetic acid](/img/structure/B73464.png)